4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides. This compound is characterized by the presence of an indole ring, a sulfonyl group, a benzamide moiety, and a benzothiazole ring with a fluorine substituent. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Indole Sulfonyl Chloride: The indole ring is first sulfonylated using chlorosulfonic acid to form the indole sulfonyl chloride.
Coupling with Benzothiazole: The indole sulfonyl chloride is then reacted with 4-fluoro-1,3-benzothiazol-2-amine in the presence of a base such as triethylamine to form the desired sulfonamide linkage.
Formation of Benzamide: The final step involves the coupling of the sulfonamide intermediate with 4-aminobenzamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may produce sulfoxides or sulfides.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential anti-inflammatory, anticancer, and antimicrobial activities.
Drug Development: Potential lead compound for the development of new therapeutic agents.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The sulfonyl and benzamide groups are often involved in binding interactions, while the indole and benzothiazole rings may contribute to the overall molecular recognition and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
- 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Uniqueness
The presence of the fluorine atom on the benzothiazole ring in 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide may confer unique properties such as increased lipophilicity, enhanced binding affinity, and improved metabolic stability compared to its analogs with different substituents.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3S2/c23-17-5-3-7-19-20(17)24-22(30-19)25-21(27)15-8-10-16(11-9-15)31(28,29)26-13-12-14-4-1-2-6-18(14)26/h1-11H,12-13H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYDZYMSDTYDJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(C=CC=C5S4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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